molecular formula C34H28O10 B3040207 1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose CAS No. 171482-60-3

1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose

Cat. No.: B3040207
CAS No.: 171482-60-3
M. Wt: 596.6 g/mol
InChI Key: IBHLAWIOLBRAAK-PHTFWENYSA-N
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Description

1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose is a carbohydrate derivative commonly used in the synthesis of glycoconjugates, which are molecules that consist of carbohydrates covalently linked to proteins or lipids. These glycoconjugates play crucial roles in various biological processes and are often utilized in the study of infectious diseases and cancer.

Scientific Research Applications

1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.

    Biology: The compound is used to study carbohydrate-protein interactions and cell surface glycosylation.

    Medicine: It is utilized in the development of glycopeptide and glycolipid-based therapeutics for infectious diseases and cancer.

    Industry: The compound finds applications in the production of biocompatible materials and drug delivery systems.

Future Directions

1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose is a precursor for the synthesis of diverse pharmaceutical intermediates and medications . Its distinctive molecular configuration exhibits immense promise in research for combating a plethora of ailments including neoplasms and inflammatory disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose is typically synthesized from D-mannose through a series of benzoylation reactions. The process involves the protection of hydroxyl groups using benzoyl chloride in the presence of a base such as pyridine . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective benzoylation at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups.

    Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions include deprotected mannopyranose derivatives, glycosylated compounds, and various substituted mannopyranoses .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-benzyl-D-mannopyranose: Similar in structure but with benzyl groups instead of benzoyl groups.

    1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose: Contains an additional benzoyl group at the 4-position.

    2,3,4,6-Tetra-O-acetyl-D-mannopyranose: Acetyl groups replace the benzoyl groups.

Uniqueness

1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose is unique due to its specific pattern of benzoylation, which provides distinct reactivity and selectivity in synthetic applications. This makes it particularly valuable for the synthesis of complex glycoconjugates and the study of carbohydrate-related biological processes.

Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29+,34+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHLAWIOLBRAAK-PHTFWENYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275727
Record name β-D-Mannopyranose, 1,2,3,6-tetrabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171482-60-3
Record name β-D-Mannopyranose, 1,2,3,6-tetrabenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171482-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Mannopyranose, 1,2,3,6-tetrabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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